3-Methylisoquinoline-6-carboxylic acid
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Overview
Description
3-Methylisoquinoline-6-carboxylic acid: is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor such as 3-methylbenzaldehyde can undergo a series of reactions including nitration, reduction, and cyclization to form the desired isoquinoline derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methyl group into a carboxyl group, forming 3-carboxyisoquinoline-6-carboxylic acid.
Reduction: The compound can be reduced to form 3-methylisoquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products:
Oxidation: 3-Carboxyisoquinoline-6-carboxylic acid.
Reduction: 3-Methylisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Scientific Research Applications
3-Methylisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Methylisoquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
3-Methylisoquinoline: Lacks the carboxylic acid group, making it less polar.
6-Carboxyisoquinoline: Has a carboxyl group at the 6-position but lacks the methyl group at the 3-position.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 3-Methylisoquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring.
Properties
IUPAC Name |
3-methylisoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-10-5-8(11(13)14)2-3-9(10)6-12-7/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIANAOVVFQMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)O)C=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858646-60-3 |
Source
|
Record name | 3-methylisoquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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